2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-hexyloxybenzoyl)pyridine is a chemical compound with the molecular formula C18H20ClNO . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 2-position and a 4-hexyloxybenzoyl group at the 5-position .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
A study by Shao et al. (2011) explored the use of β-lactam carbenes with 2-pyridyl isonitriles to synthesize imidazo[1,2-a]pyridine derivatives. One such derivative demonstrated efficiency as a fluorescent probe for mercury ion detection both in acetonitrile and in buffered aqueous solution, showcasing potential applications in environmental monitoring and safety protocols (Shao et al., 2011).
Molecular Salts/Cocrystals Synthesis
Oruganti et al. (2017) conducted a study on 2-Chloro-4-nitrobenzoic acid (2c4n), synthesizing molecular salts with pyridyl and benzoic acid derivatives. The study's findings, especially concerning the structural characterization of these molecular salts, could be relevant to the understanding and potential applications of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine in crystal engineering and drug design (Oruganti et al., 2017).
Liquid Crystals for Display Technologies
Hagar et al. (2020) studied 2-hydroxypyridine ester-based liquid crystals, focusing on their mesophase behavior and stability. Such research contributes to the development of new materials for advanced display technologies, potentially including derivatives like this compound (Hagar et al., 2020).
Development of Nematic Liquid Crystals
Alhaddad et al. (2019) prepared isomeric chair architectures of supramolecular complexes, exhibiting nematogenic properties and forming nematic phases. The study sheds light on the manipulation of molecular structures for targeted liquid crystalline properties, relevant for substances like this compound (Alhaddad et al., 2019).
Ink and Dye Synthesis
Wen (2000) explored the synthesis of chloro 2 aminobenzoic acid, leading to the development of fluorescent agents and offset printing ink. This research provides insights into the applications of chloro-substituted pyridine derivatives in ink and dye synthesis, relevant to this compound (Wen, 2000).
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-hexoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-2-3-4-5-12-22-16-9-6-14(7-10-16)18(21)15-8-11-17(19)20-13-15/h6-11,13H,2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWGBJXMGHLLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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